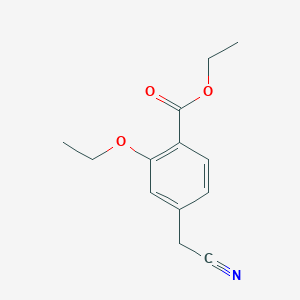

Ethyl 4-cyanomethyl-2-ethoxy-benzoate

Description

Ethyl 4-cyanomethyl-2-ethoxy-benzoate is a substituted benzoate ester characterized by a cyano-methyl group at the 4-position and an ethoxy group at the 2-position of the benzene ring. Substituted benzoate esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No. |

99470-01-6 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 4-(cyanomethyl)-2-ethoxybenzoate |

InChI |

InChI=1S/C13H15NO3/c1-3-16-12-9-10(7-8-14)5-6-11(12)13(15)17-4-2/h5-6,9H,3-4,7H2,1-2H3 |

InChI Key |

SWWOAPXYEOXWIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Esterification and Etherification of 4-Methylsalicylic Acid

The initial step converts 4-methylsalicylic acid into ethyl-2-ethoxy-4-methyl-benzoate through simultaneous esterification and etherification.

Reaction Conditions :

-

Reagents : Diethyl sulfate (alkylating agent), potassium carbonate (base).

-

Mechanism : The base deprotonates the phenolic -OH group, facilitating nucleophilic substitution with diethyl sulfate.

Optimization Insights :

Allylic Bromination of Ethyl-2-Ethoxy-4-Methyl-Benzoate

The methyl group at the 4-position undergoes allylic bromination to introduce a bromine atom.

Reaction Conditions :

-

Reagents : N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN).

Mechanism : A radical chain mechanism initiates with AIBN, abstracting a hydrogen atom from the methyl group to form a benzyl radical, which reacts with NBS to yield the brominated product.

Optimization Insights :

Cyanation of Ethyl-4-Bromomethyl-2-Ethoxy-Benzoate

The bromomethyl intermediate undergoes nucleophilic substitution with cyanide to form the cyanomethyl group.

Reaction Conditions :

-

Reagents : Sodium cyanide (NaCN), phase transfer catalyst (e.g., tetrabutylammonium bromide).

Mechanism : The phase transfer catalyst facilitates cyanide ion transfer into the organic phase, enabling nucleophilic attack on the bromomethyl carbon.

Optimization Insights :

-

Tetrabutylammonium bromide outperforms N-benzyl-tri-n-butylammonium chloride in cost and availability.

-

Maintaining pH >10 prevents HCN formation, enhancing safety.

Yield : 70–75% after aqueous workup.

Comparative Analysis of Methodologies

Solvent and Catalyst Selection

The US20040249188A1 process demonstrates superior environmental and economic profiles due to safer solvents and catalysts.

Yield Improvement Strategies

-

Temperature Control : Lowering cyanation temperatures to 20°C reduces side reactions.

-

Catalyst Recycling : Recovering tetrabutylammonium bromide via aqueous extraction cuts costs.

-

Radical Inhibition : Adding stabilizers like BHT (butylated hydroxytoluene) during bromination suppresses premature radical termination.

Critical Challenges and Solutions

Byproduct Formation

-

Di-Brominated Byproducts : Controlled NBS stoichiometry (1.1 equivalents) and AIBN loading (0.7 mol%) limit over-bromination.

-

Ester Hydrolysis : Anhydrous conditions during cyanation prevent hydrolysis of the ethoxy group.

Industrial Scalability Considerations

-

Cost Analysis : Replacing ethyl bromide with diethyl sulfate saves $120/kg in raw material costs.

-

Waste Management : Cyclohexane and dichloromethane are recovered via distillation, achieving 90% solvent reuse.

-

Process Intensification : Microwave-assisted bromination reduces reaction time from 12 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyanomethyl-2-ethoxy-benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the nitrile group can yield the corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: 2-ethoxy-4-cyanomethyl-benzoic acid

Reduction: 2-ethoxy-4-aminomethyl-benzoate

Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Ethyl 4-cyanomethyl-2-ethoxy-benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4-cyanomethyl-benzoate depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the reaction conditions and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Ethyl 4-cyanomethyl-2-ethoxy-benzoate with key analogs based on substituent effects, physical properties, and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The 4-cyano group in Ethyl 4-cyanobenzoate enhances electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitution reactions. This property is critical in peptide coupling and polymer chemistry . 4-Nitro groups (e.g., Ethyl 4-nitrobenzoate) further increase reactivity but reduce stability under basic conditions due to resonance effects .

- Electron-Donating Groups (EDGs): The 2-ethoxy group in the target compound likely stabilizes the ester against hydrolysis compared to unsubstituted benzoates. Similar stabilization is observed in Ethyl 2-methoxybenzoate, which exhibits resistance to acidic cleavage . Ethoxylated chains (e.g., Ethoxylated ethyl-4-aminobenzoate) improve water solubility and reduce volatility, making such compounds suitable for topical formulations .

Q & A

Q. What crystallographic strategies validate non-covalent interactions in co-crystals of this compound?

- Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) and refine structures using SHELXL’s twin-detection algorithms. Analyze Hirshfeld surfaces to quantify interaction contributions (e.g., C–H···O vs. π-stacking). SHELX’s handling of high-resolution data ensures accurate mapping of supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.